Ethyl 6-((3-hydroxypropyl)amino)nicotinate
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Overview
Description
Ethyl 6-((3-hydroxypropyl)amino)nicotinate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is a derivative of nicotinic acid and is characterized by the presence of an ethyl ester group and a 3-hydroxypropylamino substituent on the nicotinic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((3-hydroxypropyl)amino)nicotinate typically involves the reaction of ethyl nicotinate with 3-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((3-hydroxypropyl)amino)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while reduction of the nitro group produces amines .
Scientific Research Applications
Ethyl 6-((3-hydroxypropyl)amino)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-((3-hydroxypropyl)amino)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing cellular signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used for its vasodilatory properties.
Ethyl nicotinate: Another ester of nicotinic acid, used in various chemical syntheses.
Uniqueness
Ethyl 6-((3-hydroxypropyl)amino)nicotinate is unique due to the presence of the 3-hydroxypropylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinate esters and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 6-(3-hydroxypropylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-11(15)9-4-5-10(13-8-9)12-6-3-7-14/h4-5,8,14H,2-3,6-7H2,1H3,(H,12,13) |
InChI Key |
NUHRANSELZQJLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)NCCCO |
Origin of Product |
United States |
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